
D-Altrose-18O6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Altrose-18O6 is a rare monosaccharide that has been isotopically labeled with oxygen-18. This compound is a derivative of D-altrose, an aldohexose sugar that is not commonly found in nature. The isotopic labeling with oxygen-18 makes this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Altrose-18O6 can be synthesized through enzymatic and chemical methods. One common approach involves the use of D-glucose as a starting material, which is then converted to D-altrose through a series of isomerization reactions. The oxygen-18 labeling is typically introduced during the final steps of the synthesis, often through the use of isotopically labeled water (H2^18O) in the reaction medium .
Industrial Production Methods: Industrial production of this compound is less common due to the high cost of isotopically labeled reagents. advancements in biotechnological methods have made it possible to produce D-altrose from D-allulose using commercial glucose isomerase in a packed bed reactor. This method offers a continuous production system that can be adapted for the synthesis of isotopically labeled compounds .
Análisis De Reacciones Químicas
Types of Reactions: D-Altrose-18O6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield D-altaric acid, while reduction can produce D-altrose alcohol .
Aplicaciones Científicas De Investigación
D-Altrose-18O6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of low-calorie sweeteners and other functional food ingredients.
Mecanismo De Acción
The mechanism of action of D-Altrose-18O6 involves its interaction with specific enzymes and metabolic pathways. For example, D-altrose kinase converts D-altrose to D-altrose-6-phosphate, which is then isomerized to D-psicose-6-phosphate by D-altrose-6-phosphate isomerase. These intermediates are further metabolized in the glycolytic pathway .
Comparación Con Compuestos Similares
D-Allose: A C-3 epimer of D-glucose with similar biological properties.
D-Gulose: A C-4 epimer of D-galactose, also used in metabolic studies.
D-Tagatose: A ketohexose with applications as a low-calorie sweetener.
Uniqueness: D-Altrose-18O6 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds that do not have isotopic labels .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
192.15 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
Clave InChI |
GZCGUPFRVQAUEE-MZUSITIPSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


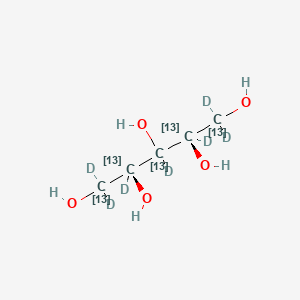
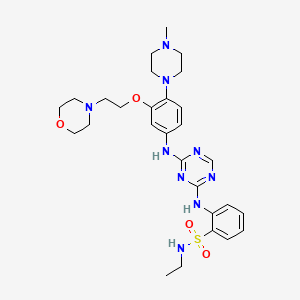


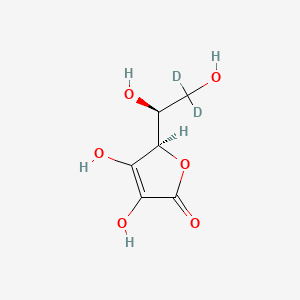

![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
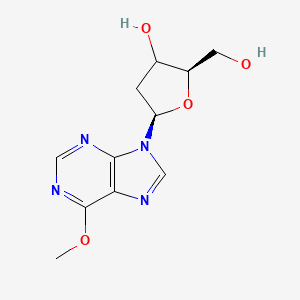
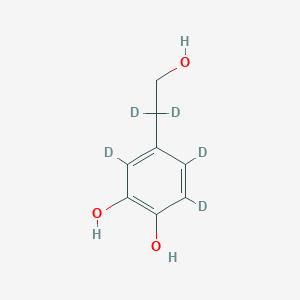
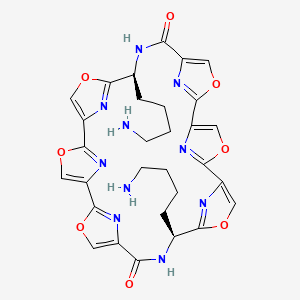



![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
